molecular formula C5H10O4S B1360215 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide CAS No. 1755-97-1

1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide

Cat. No. B1360215
CAS RN: 1755-97-1
M. Wt: 166.2 g/mol
InChI Key: TVAKWODGKZEADD-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide is a reagent used in the synthesis of deoxy salacinols via coupling reaction . It can undergo biocatalyzed transformation to diols by Rhodococcus sp .


Synthesis Analysis

The compound can be synthesized using 1,3-propanediol and dichlorosulfone as raw materials, with potassium periodate as the oxidant, under the catalysis of ruthenium trichloride . The structure of 1,3,2-dioxathiane, 5,5-dimethyl-, 2,2-dioxide has been characterized using infrared absorption spectroscopy and proton nuclear magnetic resonance .


Molecular Structure Analysis

The molecular formula of 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide is C5H10O4S . The InChI code is 1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 . The molecular weight is 166.20 g/mol .


Chemical Reactions Analysis

1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide is used as a reagent in the synthesis of deoxy salacinols via coupling reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.20 g/mol . It has a topological polar surface area of 61 Ų . It has no rotatable bonds and no hydrogen bond donors , but it has four hydrogen bond acceptors .

Scientific Research Applications

1. Application in Organic Synthesis and Lithium-ion Batteries

  • Summary of the Application : 1,3,2-Dioxathiolane 2,2-dioxide (DTD) is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries .
  • Methods of Application or Experimental Procedures : The synthesis process of DTD releases a large amount of heat, leading to its hydrolysis. The low heat exchange efficiency of traditional batch reactors leads to lower product yield and certain safety hazards. Continuous flow microreaction technology is a significant development direction for the synthesis of DTD .
  • Results or Outcomes : The effects of temperature, catalyst concentration, residence time, ratio of the two-phase flow rates and other factors on the conversion and selectivity to DTD are investigated, and the optimal process conditions are determined .

2. Application as an Electrolyte Additive for K-Metal Cells

  • Summary of the Application : The sulfate esters of 1,3,2-dioxathiolane 2,2-dioxide (DTD) are evaluated as electrolyte additives for K-metal cells .
  • Methods of Application or Experimental Procedures : A symmetric K∥K cell filled with 0.8 M KPF6/EC:DEC + 1 wt % of DTD electrolyte delivers plating stripping polarization of ∼20 mV .
  • Results or Outcomes : The DTD-added electrolyte exhibits a larger reversible capacity and suppressed irreversible capacity than the DTD-free cells .

Safety And Hazards

The compound has several hazard statements: H317 - May cause an allergic skin reaction, H318 - Causes serious eye damage, H341 - Suspected of causing genetic defects, H351 - Suspected of causing cancer, H402 - Harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAKWODGKZEADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COS(=O)(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073274
Record name 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide

CAS RN

1755-97-1
Record name 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10.0 g (0.064 mol) of 5,5-dimethyl-1,3,2-dioxathiane-2-oxide was introduced at 20° C. in 100 ml of methylene chloride and 50 ml of water in a 250 ml three-necked flask. 0.02 g of 90 percent ruthenium trichloride was added as a catalyst. 152.45 g (0.0727 mol) of sodium hypochlorite in water was added with stirring for 20 minutes, and the temperature increased to 30° C. The reaction mixture was stirred for five more hours and mixed with 10 drops of isopropanol; the yellow color faded and a black precipitate formed. The water phase was extracted twice with methylene chloride (50 ml), and the combined organic phases were extracted with NaHCO3 solution (100 ml), dried with Na2SO4 and concentrated by evaporation. The white crystalline product was dried overnight at room temperature at a pressure of 15 mbars and weighed 10.65 g, which corresponded to a yield of 99 percent, relative to the 5,5-dimethyl-1,3,2-dioxathiane-2-oxide used.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Quantity
152.45 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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0.02 g
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catalyst
Reaction Step Four
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Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

10 g (0.067 mol) of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide (prepared in accordance with Example 1), 70 ml of methylene chloride, 0.76 g (0.0033 mol) of benzyltriethylammonium chloride and 70 ml of water are placed in a 350 ml four-necked flask which is provided with a stirrer and a thermometer. 7.5 g (0.0475 mol) of KMnO4 are added portion-wise at 5°-10° C. and while stirring vigorously. After the addition the reaction mixture is stirred at room temperature for a further 30 minutes and suction filtered. The organic phase is separated. The residue is washed well on the suction filter with 20 ml of methylene chloride and the aqueous phase is again extracted with this new filtrate. The combined organic phases are extracted with 1 g of NaHSO3 in 20 ml of water and washed with a small amount of water. After drying over Na2SO4 and evaporation there are obtained 10.2 g of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide as a white powder with a m.p. of 80°-82° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
70 mL
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reactant
Reaction Step One
Quantity
0.76 g
Type
catalyst
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70 mL
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solvent
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7.5 g
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reactant
Reaction Step Two

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